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Compound of Interest

Methyl 4-bromo-3-
Compound Name:
hydroxybenzoate

Cat. No.: B121415

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-
bromo-3-hydroxybenzoate (CAS No: 106291-80-9), a key intermediate in organic synthesis,
particularly in the development of novel pharmaceutical agents.[1] This document is intended
for researchers, scientists, and drug development professionals, offering a detailed
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. The focus is on the causal relationships between the molecular structure and its
spectral output, providing a framework for structural verification and quality control.

Molecular Structure and Spectroscopic Overview

Methyl 4-bromo-3-hydroxybenzoate is a trisubstituted benzene derivative with the molecular
formula CsH7BrOs and a molecular weight of approximately 231.04 g/mol .[2] The arrangement
of a hydroxyl group, a bromine atom, and a methyl ester group on the aromatic ring gives rise
to a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is paramount
for confirming the compound's identity and purity.

Figure 1: Chemical structure of Methyl 4-bromo-3-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The analysis of both *H and 13C NMR spectra allows for the unambiguous
assignment of all protons and carbons in the structure.
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Predicted 'H NMR Spectral Data

The *H NMR spectrum of Methyl 4-bromo-3-hydroxybenzoate is expected to show distinct
signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The
predicted chemical shifts (in ppm, relative to TMS) and coupling patterns are detailed in Table
1.

Predicted Coupling
Proton . . Lo .
_ Chemical Shift Multiplicity Constant (J, Integration
Assignment
(6, ppm) Hz)
-OCHs ~3.9 Singlet (s) N/A 3H
Ar-H (H-5) ~7.1 Doublet (d) ~85 1H
Ar-H (H-2) ~7.6 Doublet (d) ~2.0 1H
Doublet of
Ar-H (H-6) ~78 ~85,~2.0 1H
doublets (dd)
5.0-6.0
-OH ) Singlet (s, broad) N/A 1H
(variable)

Note: Predicted values are based on established substituent effects on aromatic systems and
data from analogous compounds such as methyl 4-bromobenzoate and methyl 4-
hydroxybenzoate.[3][4]

Expertise & Experience: Interpreting the *H NMR Spectrum

The predicted spectrum reflects the electronic environment of each proton. The singlet at ~3.9
ppm is characteristic of the three equivalent protons of the methyl ester group, which are
shielded by the adjacent oxygen atom.[5]

In the aromatic region (7.0-8.0 ppm), the three protons on the benzene ring exhibit a
predictable splitting pattern.

e H-5: This proton is ortho to the electron-donating hydroxyl group and will appear at the most
upfield position (~7.1 ppm). It is split into a doublet by its coupling to H-6.
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e H-2: This proton is ortho to the bromine atom and will appear as a doublet due to coupling
with H-6. Its downfield shift (~7.6 ppm) is influenced by the deshielding effect of the adjacent
bromine.

e H-6: This proton is ortho to the electron-withdrawing carbonyl group of the ester, causing it to
be the most deshielded of the aromatic protons (~7.8 ppm). It is split into a doublet of
doublets by its coupling to both H-5 (ortho-coupling, J = 8.5 Hz) and H-2 (meta-coupling, J =
2.0 Hz2).[6]

The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent
on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted **C NMR Spectral Data

The proton-decoupled 3C NMR spectrum is expected to show eight distinct signals,
corresponding to each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (5, ppm)
-OCHs ~ 52

C4 (Ar-C-Br) ~ 110

C2 (Ar-C-H) ~118

C6 (Ar-C-H) ~125

C1 (Ar-C-COOCHS3) ~ 132

C5 (Ar-C-H) ~135

C3 (Ar-C-OH) ~ 155

-C=0 ~ 166

Note: Predicted values are based on additive models for substituent effects on benzene rings
and data from similar compounds.[7]

Expertise & Experience: Interpreting the 13C NMR Spectrum
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The chemical shifts in the 3C NMR spectrum are highly indicative of the electronic environment
of each carbon atom.

e The methyl carbon (-OCH?s) appears upfield around 52 ppm.

e The aromatic carbons appear in the range of 110-155 ppm. The carbon attached to the
bromine (C4) is shielded due to the "heavy atom effect,” while the carbon attached to the
hydroxyl group (C3) is significantly deshielded.

e The carbonyl carbon of the ester group is the most deshielded, appearing downfield at
approximately 166 ppm.

Figure 2: NMR assignments for Methyl 4-bromo-3-hydroxybenzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of Methyl 4-bromo-3-hydroxybenzoate
will be dominated by absorptions from the O-H, C=0, C-O, and aromatic C-H and C=C bonds.
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i ] Expected Absorption ]
Vibrational Mode Intensity Comments
Range (cm™?)

Characteristic of a
O-H stretch 3500 - 3200 Strong, Broad hydrogen-bonded
hydroxyl group.

Indicates C-H bonds

C-H stretch (aromatic) 3100 - 3000 Medium )
on the benzene ring.
) ] ) From the methyl
C-H stretch (aliphatic) 3000 - 2850 Medium
group of the ester.
Conjugation with the
aromatic ring lowers
C=0 stretch (ester) 1730 - 1715 Strong, Sharp the frequency from a
typical aliphatic ester
(~1740 cm™1),
C=C stretch Medium-Strong Characteristic of the
. 1600 - 1450 _ .
(aromatic) (multiple bands) benzene ring.

) Asymmetric and
Strong (multiple ) )
C-O stretch (ester) 1300 - 1000 symmetric stretching

bands
) of the C-O-C linkage.

) In the fingerprint
C-Br stretch 600 - 500 Medium-Weak )
region.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The
most telling absorptions are the broad O-H stretch above 3200 cm~1, confirming the phenol
group, and the very strong, sharp C=0 stretch around 1720 cm~1, which is indicative of the
aromatic ester. The presence of multiple bands in the 1600-1450 cm~1 region confirms the
aromatic nature of the compound.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Electron lonization (El) and Electrospray lonization (ESI)

e Molecular lon Peak: In an El or positive-ion ESI spectrum, the molecular ion peak ([M]*’) is
expected to appear as a doublet of roughly equal intensity at m/z 230 (for the 7°Br isotope)
and m/z 232 (for the 8!Br isotope). This characteristic M/M+2 pattern is a definitive indicator
of the presence of a single bromine atom.[8]

o ESI-MS Data: An electrospray ionization mass spectrum (ESI-MS) has shown an intense
peak at m/z 230.[9] In negative ion mode, this corresponds to the deprotonated molecule [M-
H]~, which would also exhibit the bromine isotope pattern at m/z 229 and 231.

Predicted Fragmentation Pattern (EI-MS)

The primary fragmentation pathways in EI-MS are dictated by the stability of the resulting ions
and neutral fragments.

m/z ("°Br/®1Br) Proposed Fragment lon Neutral Loss

230/232 [CsH7BrOs]*" (Molecular lon) N/A

199/201 [C7H4BrO2]* «OCHs (31 Da)

171/173 [CeHaBro]* CO (28 Da) from 199/201
155/157 [CeHaBI]* 0=C=0 (44 Da) or CO (28 Da)
92 [CeH4O]* *Br (79/81 Da)

Expertise & Experience: Interpreting the Mass Spectrum

The most likely initial fragmentation is the loss of the methoxy radical (*OCHs) from the ester
group, leading to a stable acylium ion at m/z 199/201.[10] This fragment would be very
prominent. Subsequent loss of carbon monoxide (CO) from the acylium ion would yield the
fragment at m/z 171/173. The presence of the bromine atom throughout these fragmentation
steps is confirmed by the persistence of the M/M+2 isotopic pattern.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050187/
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[M]+e - *OCH3 [M - «OCH3]+ -CO [M -+OCHS3 - COJ+
m/z 230/232 m/z 199/201 m/z 171/173
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Figure 3: Proposed primary fragmentation pathway for Methyl 4-bromo-3-hydroxybenzoate.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample
preparation and the use of appropriate instrumental parameters.

Protocol for NMR Data Acquisition

o Sample Preparation: Accurately weigh 10-20 mg of Methyl 4-bromo-3-hydroxybenzoate.

» Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent
(e.g., CDCIs or DMSO-ds) in a clean vial. Ensure complete dissolution, using gentle

sonication if necessary.
o Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

e Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field spectrometer.
Standard pulse programs should be used. For 33C NMR, a sufficient number of scans should
be acquired to obtain a good signal-to-noise ratio.

Protocol for IR Data Acquisition (ATR)

 Instrument Background: Record a background spectrum of the clean Attenuated Total
Reflectance (ATR) crystal.

o Sample Application: Place a small amount of the solid Methyl 4-bromo-3-hydroxybenzoate
sample onto the ATR crystal.

o Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good
contact between the sample and the crystal.
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o Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution
of 4 cm~1,

Protocol for MS Data Acquisition (Direct Infusion ESI)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

« Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10
pL/min) using a syringe pump.

o Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a
relevant m/z range (e.g., 50-500 amu). Optimize instrumental parameters (e.g., capillary
voltage, cone voltage) to maximize the signal of the molecular ion.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
structural characterization of Methyl 4-bromo-3-hydroxybenzoate. The predicted and
reported spectral data are in full agreement with the assigned structure. This guide serves as a
valuable resource for scientists, enabling them to verify the identity and purity of this important
synthetic intermediate, thereby ensuring the integrity of their research and development
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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